Avotaciclib - 1983983-41-0

Avotaciclib

Catalog Number: EVT-3461342
CAS Number: 1983983-41-0
Molecular Formula: C13H11N7O
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avotaciclib is under investigation in clinical trial NCT03579836 (Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer).
Avotaciclib is an orally bioavailable, cyclin dependent kinase 1 (CDK1) inhibitor, with potential antineoplastic activity. Upon administration, avotaciclib targets, binds to and inhibits the activity of CDK1. This may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis. This may inhibit tumor cell proliferation. CDK1, an ATP-dependent serine/threonine kinase, plays a key role in regulating cell division, cell cycle progression and proliferation. It is frequently overexpressed in tumor cells.
Overview

Avotaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), primarily developed for the treatment of various cancers, particularly hormone receptor-positive breast cancer. This compound is part of a broader class of drugs known as CDK inhibitors, which play a crucial role in regulating the cell cycle and are utilized in cancer therapy to halt the proliferation of cancer cells.

Source

Avotaciclib is derived from the chemical structure of abemaciclib, which has been extensively studied and characterized. The synthesis of avotaciclib involves modifications to the core structure of abemaciclib to enhance its pharmacological properties and efficacy against specific cancer types.

Classification

Chemically, avotaciclib belongs to the category of small-molecule inhibitors and is classified under antineoplastic agents. It specifically targets the CDK4/6 pathway, which is critical in cell cycle regulation, making it a valuable therapeutic option in oncology.

Synthesis Analysis

Methods

The synthesis of avotaciclib can be approached through various synthetic routes. One notable method involves:

  1. Starting Materials: Utilizing inexpensive and readily available starting materials.
  2. Biphasic Amine Alkylation: This technique enhances the efficiency of the reaction process.
  3. Leuckart-Wallach Reaction: A reductive amination process that can be adapted for flow chemistry to improve yield and reduce reaction times .

Technical Details

  • Formation of key intermediates through condensation reactions.
  • Cyclization to form the core structure.
  • Final modifications to yield avotaciclib with desired pharmacological properties.
Molecular Structure Analysis

Structure

Avotaciclib shares a structural similarity with abemaciclib, featuring a complex arrangement that includes:

  • A piperazine ring.
  • A pyridine moiety.
  • Fluorinated aromatic components that enhance its binding affinity to CDK4 and CDK6.

Data

The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its interaction with biological targets. Detailed structural data can often be found in chemical databases or publications related to its synthesis and characterization .

Chemical Reactions Analysis

Reactions

Avotaciclib undergoes several chemical transformations during its synthesis, including:

  • Condensation Reactions: Key for forming intermediate compounds.
  • Cyclization: Critical for establishing the core structure necessary for biological activity.

Technical Details

The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and purity. For example, using strong bases or acids at specific temperatures can significantly influence the reaction pathway and product formation .

Mechanism of Action

Process

Avotaciclib functions by selectively inhibiting CDK4 and CDK6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, avotaciclib effectively induces cell cycle arrest in cancer cells, preventing their proliferation.

Data

Research has demonstrated that avotaciclib shows a high selectivity ratio for CDK4 over CDK6, with binding affinities indicating potent inhibition at low nanomolar concentrations . The compound's mechanism involves disrupting phosphorylation processes critical for cell cycle advancement.

Physical and Chemical Properties Analysis

Physical Properties

Avotaciclib is typically characterized by:

  • Solubility: It exhibits favorable solubility profiles in various solvents, which is crucial for formulation development.
  • Crystalline Forms: Different polymorphs may exist, impacting its stability and bioavailability.

Chemical Properties

The compound's stability under different pH conditions and temperatures is essential for its formulation as a pharmaceutical product. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .

Applications

Scientific Uses

Avotaciclib is primarily used in oncology research and clinical settings as a treatment option for patients with hormone receptor-positive breast cancer. Its ability to inhibit key cell cycle regulators makes it a valuable tool in understanding cancer biology and developing targeted therapies.

In addition to its therapeutic applications, avotaciclib serves as a model compound in drug development studies focused on optimizing CDK inhibitors for enhanced efficacy and reduced side effects. Research continues into its potential use in combination therapies with other anticancer agents to improve patient outcomes .

Properties

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.